N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide
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Description
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H14FN3O4S and its molecular weight is 411.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiproliferative Activities
Research has been conducted on the synthesis and biological evaluation of compounds with similar structural motifs, including pyrazole and benzofuran derivatives, which have shown promising antiproliferative activities against various cancer cell lines. For example, a study on pyrazole-sulfonamide derivatives demonstrated selective antitumor activity, particularly against rat brain tumor cells (C6), with some compounds exhibiting broad-spectrum antitumor activities comparable to established anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).
Antimicrobial Screening
Compounds incorporating benzofuran and pyrazole moieties have been synthesized and evaluated for their antimicrobial activities. A notable study involved the synthesis of innovative derivatives that showed significant antibacterial activity against a range of pathogenic microorganisms, including gram-negative and gram-positive bacteria, when compared with standard drugs like Chloramphenicol (Idrees et al., 2019).
Carbonic Anhydrase Inhibitory Activities
Research into the inhibitory effects of polymethoxylated-pyrazoline benzene sulfonamides on carbonic anhydrase isoenzymes revealed that these compounds possess superior inhibitory activity compared to the reference drug acetazolamide. This suggests potential applications in treating conditions that involve aberrant carbonic anhydrase activity (Kucukoglu et al., 2016).
Synthesis and Characterization of Derivatives
The synthesis and characterization of various pyrazole and benzofuran derivatives have been explored, with some studies focusing on their crystal structures to understand the molecular basis of their biological activities. For instance, the crystal structures of pyrazoline derivatives were elucidated, providing insights into their potential interactions with biological targets (Jasinski et al., 2012).
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O4S/c21-13-5-7-14(8-6-13)24-19(15-10-29(26,27)11-16(15)23-24)22-20(25)18-9-12-3-1-2-4-17(12)28-18/h1-9H,10-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBHLLUZFBYMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.